molecular formula C18H15N2O+ B348499 9-(Dimethylamino)benzo[a]phenoxazin-7-ium CAS No. 48188-39-2

9-(Dimethylamino)benzo[a]phenoxazin-7-ium

Cat. No.: B348499
CAS No.: 48188-39-2
M. Wt: 275.3g/mol
InChI Key: BZAQMGZYZWMMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Dimethylamino)benzo[a]phenoxazin-7-ium is a heterocyclic aromatic compound known for its vibrant color and significant biological activities It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium typically involves the condensation of appropriate aromatic amines with ortho-quinone derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core. Subsequent methylation of the nitrogen atom yields the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction of this compound typically leads to the formation of hydroquinone derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(Dimethylamino)benzo[a]phenoxazin-7-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. These mechanisms contribute to its antifungal, antibacterial, and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 9-(Dimethylamino)benzo[a]phenoxazin-7-ium stands out due to its unique combination of structural features and biological activities. Its ability to intercalate into DNA and generate ROS makes it a potent compound for various applications, particularly in medicine and biology .

Properties

CAS No.

48188-39-2

Molecular Formula

C18H15N2O+

Molecular Weight

275.3g/mol

IUPAC Name

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium

InChI

InChI=1S/C18H15N2O/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15/h3-11H,1-2H3/q+1

InChI Key

BZAQMGZYZWMMRU-UHFFFAOYSA-N

SMILES

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C

7057-57-0

Synonyms

9-(dimethylamino)-benzophenoxazinium chloride cpd with zinc chloride
9-methylaminobenzo alpha-phenoxazonium chloride
Meldola blue

Origin of Product

United States

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